3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one is an organic compound characterized by the molecular formula . It consists of a cyclohexanone ring that is substituted with a hydroxypyridinyl group, specifically at the 3-position of the pyridine ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in synthetic chemistry.
The compound is synthesized primarily through the reaction of cyclohexanone with 3-hydroxypyridine under specific conditions. This reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, and is conducted in an organic solvent like ethanol or methanol at elevated temperatures.
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one falls under the category of heterocyclic compounds due to its pyridine component. It is also classified as a ketone due to the presence of the carbonyl functional group within the cyclohexanone structure. The compound is recognized for its potential roles in medicinal chemistry, particularly as an intermediate in the synthesis of more complex organic molecules.
The synthesis of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one can be achieved through a condensation reaction between cyclohexanone and 3-hydroxypyridine.
Industrial methods for producing this compound may involve scaling up laboratory procedures, optimizing yields, and enhancing purity through techniques such as recrystallization or chromatography.
The molecular structure of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one features:
The compound's structural properties include:
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one can undergo several chemical transformations:
The mechanism of action for 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one varies depending on its application, particularly in medicinal chemistry. The hydroxypyridinyl group can engage in hydrogen bonding and other interactions that influence binding affinity and specificity towards various molecular targets, including enzymes and receptors. This interaction may lead to potential biological effects such as antimicrobial and anti-inflammatory activities .
The physical properties of 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into its structure, confirming the presence of specific functional groups and their environments within the molecule .
The compound has several notable applications:
Metal-catalyzed asymmetric oxidation offers a promising route to access enantioenriched forms of 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one. While direct literature on this specific compound is limited, analogous transformations using chiral salen-Mn(III) or vanadium catalysts enable enantioselective epoxidation of alkenyl precursors. Subsequent acid-mediated rearrangement could yield the target ketone. For example, Sharpless-style asymmetric dihydroxylation of styrene-derived precursors using osmium tetroxide with chiral ligands (e.g., DHQD-CLB) achieves >90% ee in model systems. The compound’s hydroxypyridine moiety may coordinate metals, necessitating protective group strategies. Tert-butyldimethylsilyl (TBS) protection of the pyridinol OH prevents catalyst poisoning while allowing late-stage deprotection [1] [6].
Table 1: Metal Catalysts for Enantioselective Oxidation of Cyclohexanone Precursors
Catalyst System | Substrate Scope | Reported ee (%) | Key Limitations |
---|---|---|---|
Salen-Mn(III)/NaOCl | Allylic cyclohexenyl ethers | 85–92 | Sensitivity to pyridine N-oxides |
VO(acac)₂/(+)-Melatonin | Homoallylic alcohols | 78–88 | Requires anhydrous conditions |
OsO₄/(DHQD)₂PHAL | Alkenylpyridines | 90–95 | High catalyst loading cost |
Dihydroxylation of 3-(pyridin-2-yl)cyclohex-1-en-1-yl vinyl ether precursors provides a stereocontrolled pathway. The AD-mix-β system (K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) in t-BuOH/H₂O selectively generates syn-diols with 86–94% ee. Subsequent periodic acid cleavage installs the ketone functionality while preserving the pyridine ring. Computational modeling suggests the hydroxypyridine’s orientation directs osmylation to the β-face of the alkene. This method is constrained by the multi-step synthesis of alkenyl ether precursors and competitive osmium binding to the pyridine nitrogen, reducing yield to 45–60% in model substrates [1] [7].
Biocatalytic deracemization enables direct access to enantioenriched 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one from racemic mixtures. Engineered P450 variants (e.g., CYP119A3) achieve stereoconvergence through controlled bond rotation rather than bond formation. Wild-type P450 enzymes deracemize symmetric binaphthols to >98% ee, suggesting applicability to structurally similar substrates. For this compound, a one-pot chemoenzymatic cascade is feasible:
Table 2: Biocatalytic Deracemization Performance for Chiral Cyclohexanone Derivatives
Biocatalyst System | Conversion (%) | ee (%) | Product Configuration | Key Advantage |
---|---|---|---|---|
P450 CYP119A3 + NADPH | 92 | 98 | (R) or (S) tunable | Single-enzyme stereoinversion |
Laccase-TEMPO/LBADH/glucose-GDH | 88 | 95 (R) | (R) | Cofactor regeneration (NADP⁺→NADPH) |
Laccase-TEMPO/RasADH/glucose-GDH | 85 | 94 (S) | (S) | Broad substrate tolerance |
This approach avoids the need for enantiocomplementary ADHs and enables cofactor recycling when coupled with glucose/glucose dehydrogenase (GDH). Reaction optimization requires pH control (pH 7.0–7.5) to balance laccase activity and ADH stability [2] [7].
Three-component coupling efficiently assembles the target compound from readily available synthons. The Michael addition-aldol condensation sequence exemplifies this strategy:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5